

Application Notes and Protocols for Bromoethyne Gas-Phase Reactions

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Compound of Interest

Compound Name: bromoethyne

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This document provides detailed application notes and protocols for the experimental investigation of gas-phase reactions involving **bromoethyne** (bromoacetylene, C_2HBr). It covers experimental setups, key protocols, data presentation, and visualizations of experimental workflows and reaction pathways.

Introduction

Bromoethyne is a molecule of significant interest in various fields, including atmospheric chemistry, combustion science, and astrochemistry, due to its high reactivity. Understanding its gas-phase reaction kinetics and mechanisms is crucial for modeling complex chemical environments. These protocols outline methods for studying both unimolecular photodissociation and bimolecular reactions of **bromoethyne** in the gas phase.

Safety Precautions

Bromoethyne is a highly reactive and potentially hazardous substance. All handling and experimental procedures must be conducted with appropriate safety measures in place.

- Handling: All manipulations of **bromoethyne** should be carried out in a well-ventilated chemical fume hood.[1][2] Personal Protective Equipment (PPE), including safety goggles, flame-retardant laboratory coats, and appropriate chemical-resistant gloves, must be worn at all times.[1][2]

- Storage: **Bromoethyne** should be stored in a cool, dry, and dark environment, away from sources of ignition and incompatible materials such as strong oxidizing agents and bases.[2] Due to its potential for explosive decomposition, in-situ generation or storage in dilute solutions is recommended.
- Toxicity: Specific toxicological data for **bromoethyne** is limited. It should be treated as a toxic substance, and all routes of exposure (inhalation, ingestion, and dermal contact) must be avoided.[1]
- Disposal: All waste containing **bromoethyne** must be disposed of in accordance with local, institutional, and national regulations for hazardous chemical waste.

Experimental Protocols

Synthesis of Bromoethyne

As **bromoethyne** is not commercially available, it must be synthesized in the laboratory. A common method is the dehydrobromination of 1,2-dibromoethene using a strong base.

Protocol:

- Apparatus Setup: A two- or three-necked round-bottom flask is equipped with a dropping funnel, a condenser, and a gas outlet. The entire system should be maintained under an inert atmosphere (e.g., Argon or Nitrogen). The outlet of the condenser is connected to a cold trap cooled with liquid nitrogen to collect the volatile **bromoethyne** product.
- Reaction: A solution of potassium hydroxide in ethanol is placed in the reaction flask and cooled in an ice bath. A solution of 1,2-dibromoethene in ethanol is then added dropwise from the dropping funnel with continuous stirring.
- Product Collection: **Bromoethyne**, being volatile, distills from the reaction mixture as it is formed and is collected in the cold trap.
- Purification: The collected **bromoethyne** can be purified by fractional distillation under reduced pressure.

Photodissociation Dynamics using Photofragment Translational Spectroscopy

This technique is employed to study the primary dissociation pathways of **bromoethyne** upon absorption of ultraviolet (UV) light.

Experimental Setup:

The apparatus typically consists of a molecular beam source, a pulsed UV laser for photolysis, and a rotatable mass spectrometric detector, all housed within a high-vacuum chamber.

Protocol:

- A dilute mixture of **bromoethyne** in a carrier gas (e.g., Argon) is expanded through a pulsed nozzle to generate a supersonic molecular beam.
- The molecular beam is crossed by a focused, pulsed UV laser beam (e.g., at 193 nm) which photodissociates the **bromoethyne** molecules.
- The resulting photofragments travel to a detector, which is typically a quadrupole mass spectrometer with an electron-impact ionizer.
- The arrival times of the fragments at the detector are recorded to generate time-of-flight (TOF) spectra.
- By rotating the detector relative to the molecular beam, the angular distribution of the photofragments is also measured.
- Analysis of the TOF spectra and angular distributions provides information on the product identities, their translational energy release, and the dissociation mechanism.

Kinetic Measurements using a Flow Tube Reactor

Flow tube reactors are ideal for determining the rate constants of bimolecular reactions, such as the reaction of **bromoethyne** with atomic or radical species.

Experimental Setup:

A typical setup includes a main flow tube, a source for generating radicals (e.g., a microwave discharge), a movable reactant injector, and a detection system (e.g., mass spectrometer or laser-induced fluorescence).

Protocol:

- A carrier gas (e.g., Helium) is passed through the flow tube at a constant flow rate and pressure.
- A radical species, for example, atomic oxygen ($O(^3P)$), is generated by passing a precursor gas (e.g., O_2) through a microwave discharge.^[3]
- The concentration of the radical is monitored at the downstream end of the flow tube.
- **Bromoethyne** is introduced into the flow tube through a movable injector at various positions along the tube's axis.
- The decay of the radical concentration is measured as a function of the **bromoethyne** concentration and the injector position (which corresponds to the reaction time).
- The bimolecular rate constant is determined from the slope of a plot of the pseudo-first-order decay rate versus the concentration of **bromoethyne**.

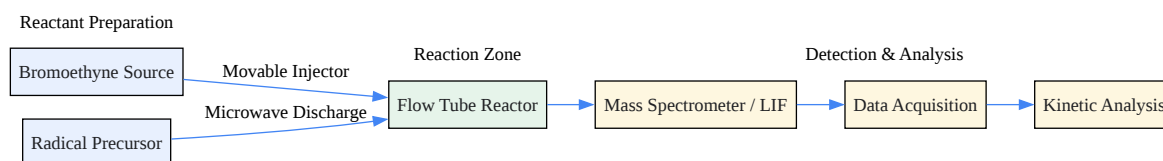
Data Presentation

The quantitative data obtained from these experiments are summarized below.

Parameter	Value	Source
Thermochemical Data		
Br-C Bond Dissociation Energy (D_0)	91 ± 1 kcal/mol	Based on photodissociation studies of bromoacetylene.
Heat of Formation (ΔH°)	64.2 ± 1.5 kcal/mol	Based on photodissociation studies of bromoacetylene.
Kinetic Data		
Rate constant for reaction with OH radicals	Data not available	N/A
Rate constant for reaction with $O(^3P)$ atoms	Data not available	N/A

Mandatory Visualizations

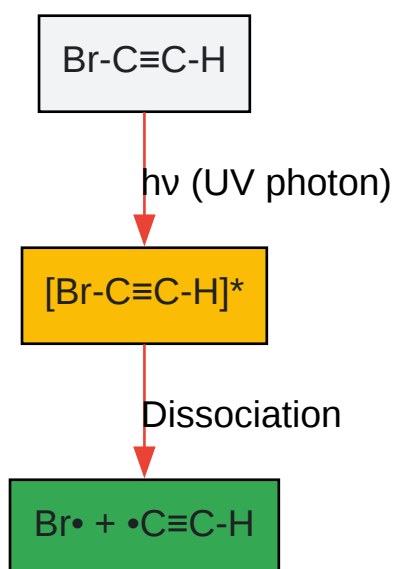
Experimental Workflow for Gas-Phase Kinetics



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Caption: Workflow for a gas-phase kinetics experiment using a flow tube reactor.

Photodissociation Pathway of Bromoethyne



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